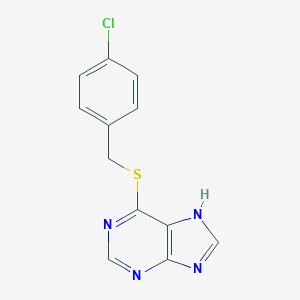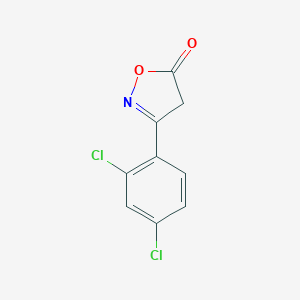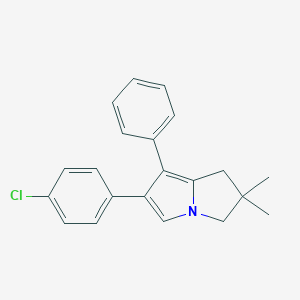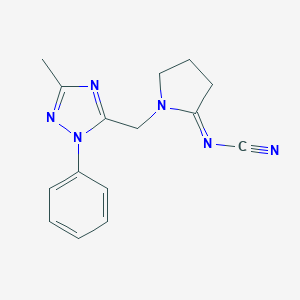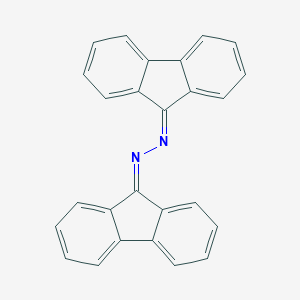
N,N'-Bis(fluoren-9-ylidene) hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(fluoren-9-ylidene) hydrazine, commonly referred to as BFH, is a small organic molecule that has gained significant attention in the field of materials science and chemistry due to its unique properties. It is a conjugated molecule that has been found to exhibit excellent electron transport properties, making it an ideal candidate for use in various electronic devices such as organic field-effect transistors, solar cells, and light-emitting diodes.
Mécanisme D'action
The mechanism of action of BFH is not well understood, but it is believed to be related to its unique electronic properties. BFH is a conjugated molecule that has a delocalized pi-electron system. This delocalization allows for efficient charge transport, which is essential for its use in electronic devices.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of BFH. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BFH is its excellent charge transport properties, which make it an ideal candidate for use in electronic devices. Additionally, it is non-toxic and biocompatible, making it a potential candidate for use in biomedical applications. However, one of the limitations of BFH is its low solubility in common solvents, which can make it difficult to work with in the laboratory.
Orientations Futures
There are several potential future directions for research on BFH. One area of interest is the development of new synthetic methods for producing BFH that are more efficient and scalable. Additionally, there is potential for the use of BFH in the development of new types of electronic devices, such as flexible and wearable electronics. Finally, further research is needed to fully understand the mechanism of action of BFH and its potential use in biomedical applications.
Méthodes De Synthèse
The synthesis of BFH can be achieved through a variety of methods, including the reaction of fluorene with hydrazine hydrate in the presence of a catalyst such as palladium on carbon, or the reaction of 9-bromo-fluorene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
BFH has been extensively studied for its potential applications in various electronic devices. It has been found to exhibit excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs). OFETs are thin-film transistors that are composed of organic materials and have the potential to be used in flexible electronics. BFH has also been studied for its potential use in solar cells and light-emitting diodes due to its strong fluorescence properties.
Propriétés
Numéro CAS |
2071-44-5 |
|---|---|
Nom du produit |
N,N'-Bis(fluoren-9-ylidene) hydrazine |
Formule moléculaire |
C26H16N2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(fluoren-9-ylideneamino)fluoren-9-imine |
InChI |
InChI=1S/C26H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
Clé InChI |
CDFOTCFVFKFICX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Autres numéros CAS |
2071-44-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



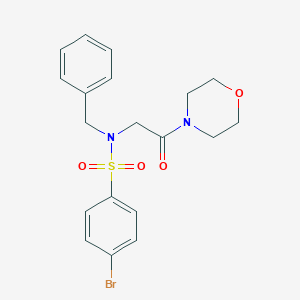

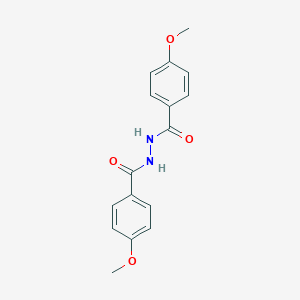
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)


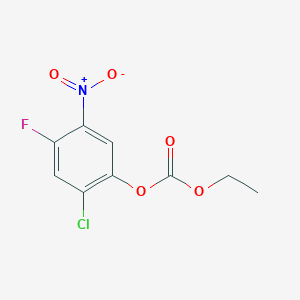


![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
